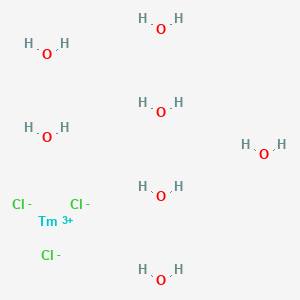

Thulium chloride heptahydrate

Description

Historical Context of Lanthanide Chloride Hydrate (B1144303) Chemistry

The study of lanthanide chloride hydrates is deeply connected to the history of the rare earth elements themselves. Initially, separating these chemically similar elements was a major challenge for 19th and early 20th-century chemists. The oxides of these elements could be dissolved in hydrochloric acid to produce hydrated chloride salts, which became common starting materials for further chemical exploration. wikipedia.org These hydrated chlorides were often used because preparing their anhydrous (water-free) counterparts was difficult, as heating the hydrates often leads to the formation of less reactive oxychlorides. wikipedia.orgurfu.ru

For many years, the precise structure of these hydrates was a subject of investigation, with many erroneously referred to simply as hexahydrates (containing six water molecules). mdpi.com However, comprehensive modern crystallographic studies have provided a clearer and more uniform dataset, revealing a fascinating structural trend across the lanthanide series. nih.goviucr.org These studies show that lanthanide(III) chloride hydrates crystallize into two main structural types depending on the size of the lanthanide ion. nih.goviucr.org

The earlier, larger lanthanides (La, Ce) form heptahydrates, which have a dimeric structure where two lanthanide ions are bridged by two chloride ions. nih.goviucr.org In contrast, the later, smaller lanthanides (Pr through Lu, including thulium) typically form hexahydrates with a monomeric structure. mdpi.comnih.goviucr.org In this hexahydrate structure, the lanthanide ion is coordinated to six water molecules and two chloride ions. nih.goviucr.org This structural shift is a direct consequence of the lanthanide contraction—the steady decrease in ionic radii across the series. Despite definitive crystallographic data pointing to a hexahydrate for thulium, the heptahydrate form is commercially available, suggesting its existence under specific crystallization conditions or its use as a common name. americanelements.comrareearthproducts.com

The hydration of lanthanide ions in aqueous solutions has also been a key area of study, with research showing that the coordination number (the number of water molecules surrounding the ion) decreases across the series. nih.govacs.orgumn.edu This fundamental research underpins the understanding of which hydrated solid crystals will form from these solutions.

Significance of Thulium(III) in Contemporary Materials Science

The thulium(III) ion (Tm³⁺) is a critical component in a variety of modern high-tech materials, primarily due to its unique electronic structure which gives rise to useful optical properties. wikipedia.org Its applications span telecommunications, medicine, and advanced materials.

One of the most significant applications of Tm³⁺ is in laser technology and optical amplifiers . stanfordmaterials.comsamaterials.com Thulium-doped fiber amplifiers (TDFAs) are crucial for optical communications, capable of amplifying signals in the S-band (1460-1530 nm) and over a wide band around 2 µm. optica.orgrp-photonics.comfiberlabs.com This broad amplification range offers a massive potential bandwidth resource for future telecommunication networks. optica.orgcvut.cz Thulium-doped solid-state lasers, often using host crystals like YAG or GdVO₄, operate in the eye-safe 2 µm wavelength region. mdpi.comfocenter.comspie.org These lasers are highly efficient and are used in applications ranging from materials processing to military countermeasures and medical surgery, as the 2 µm wavelength is strongly absorbed by water in tissues. focenter.comspie.org

In the medical field , beyond surgical lasers, the radioactive isotope thulium-170 (B1219096) is used as a radiation source in portable X-ray devices for medical imaging. stanfordmaterials.com

Furthermore, Tm³⁺ ions are used in other advanced materials. They serve as dopants in:

Scintillator crystals for radiation detection. sigmaaldrich.comsigmaaldrich.com

Ceramics and glass to create specialized optical properties. samaterials.comontosight.ai

High-temperature superconductors . stanfordmaterials.com

Materials for supercapacitors and solar cells , where doping with thulium can enhance optoelectronic features. sigmaaldrich.comsigmaaldrich.com

An interesting and unique application is in anti-counterfeiting measures . The strong blue fluorescence of Tm³⁺ ions under UV light is used as a security feature in Euro banknotes. stanfordmaterials.com

Overview of Research Directions in Thulium Chloride Heptahydrate

Research on this compound (TmCl₃·7H₂O) is primarily focused on its role as a convenient, water-soluble source of the thulium(III) ion for synthesizing other thulium-containing materials. americanelements.com As a readily available crystalline solid, it serves as a key precursor in various research and development efforts. americanelements.comsamaterials.com

Current research directions involving thulium chloride hydrates include:

Synthesis of Advanced Nanomaterials: It is used as a starting material to create complex nanostructures. For example, it is a precursor for synthesizing NaYF₄:Yb,Tm upconversion nanocrystals, which are investigated for their ability to enhance photocatalytic activity under a wide spectrum of light. sigmaaldrich.comsigmaaldrich.com

Precursor for Doped Materials: Research focuses on using thulium chloride hydrate to introduce Tm³⁺ as a dopant into various host materials. This includes the preparation of co-doped zirconium oxide for potential use in supercapacitors and perovskite solar cells, and the growth of lanthanum chloride single crystals for spectroscopic applications in radiation detection. sigmaaldrich.comsigmaaldrich.com

Fundamental Chemical Studies: The compound is used to prepare aqueous solutions of thulium chloride for fundamental studies of lanthanide ion coordination and hydrolysis in solution. Understanding this behavior is crucial for controlling the synthesis of new materials from such solutions. mdpi.com

Clarification of Hydration States: An ongoing area of interest is the precise nature of lanthanide chloride hydrates themselves. Given the discrepancy between comprehensive crystallographic data indicating a hexahydrate structure for thulium chloride and the commercial availability of the heptahydrate, further research could clarify the conditions under which different hydrates form and their respective stabilities. nih.goviucr.orgamericanelements.com

The market for thulium chloride is projected to grow, driven by increasing demand in its primary application areas, including laser materials, medical applications, and research and development, which will continue to fuel investigation into its properties and uses. marketresearchintellect.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | TmCl₃·7H₂O | americanelements.comncats.iodrugfuture.com |

| Molecular Weight | 401.40 g/mol | ncats.iodrugfuture.com |

| Appearance | Deliquescent crystals | drugfuture.com |

| Solubility | Soluble in water and alcohol | drugfuture.comwikipedia.org |

| IUPAC Name | trichlorothulium; heptahydrate | americanelements.com |

Table 2: Structural Properties of Lanthanide(III) Chloride Hydrates

| Lanthanide Group | Typical Hydrate | Cationic Complex | Crystal System | Source(s) |

|---|---|---|---|---|

| Early Lanthanides (La, Ce) | Heptahydrate (7H₂O) | Dimeric: [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺ | Triclinic | nih.goviucr.org |

| Heavier Lanthanides (Pr-Lu) | Hexahydrate (6H₂O) | Monomeric: [RECl₂(H₂O)₆]⁺ | Monoclinic | nih.goviucr.org |

Table 3: Key Research Applications of Thulium(III) Compounds

| Application Area | Specific Use | Host Material/Compound | Source(s) |

|---|---|---|---|

| Telecommunications | Fiber Optic Amplifiers (TDFAs) | Silica (B1680970) or Fluoride Glass Fibers | optica.orgfiberlabs.comcvut.cz |

| Medical/Industrial | High-Power Lasers (2 µm) | YAG, GdVO₄, YAP crystals | mdpi.comfocenter.comspie.org |

| Medical Imaging | Portable X-ray Source | Thulium-170 Isotope | stanfordmaterials.com |

| Security | Anti-counterfeiting | Euro Banknotes | stanfordmaterials.com |

| Energy | Supercapacitors, Solar Cells | Doped Zirconium Oxide (ZrO₂) | sigmaaldrich.comsigmaaldrich.com |

| Photonics | Upconversion Nanocrystals | Doped Sodium Yttrium Fluoride (NaYF₄) | sigmaaldrich.comsigmaaldrich.com |

| Radiation Detection | Scintillator Crystals | Doped Lanthanum Chloride (LaCl₃) | sigmaaldrich.comsigmaaldrich.com |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | TmCl₃·7H₂O |

| Thulium Chloride Hexahydrate | TmCl₃·6H₂O |

| Thulium(III) Chloride (anhydrous) | TmCl₃ |

| Thulium(III) Oxide | Tm₂O₃ |

| Thulium Oxychloride | TmOCl |

| Yttrium Aluminum Garnet | Y₃Al₅O₁₂ |

| Gadolinium Vanadate (B1173111) | GdVO₄ |

| Yttrium Aluminum Perovskite | YAlO₃ |

| Zirconium Oxide | ZrO₂ |

| Lanthanum Chloride | LaCl₃ |

| Sodium Yttrium Fluoride | NaYF₄ |

Properties

CAS No. |

10025-92-0 |

|---|---|

Molecular Formula |

Cl3H2OTm |

Molecular Weight |

293.30 g/mol |

IUPAC Name |

thulium(3+);trichloride;hydrate |

InChI |

InChI=1S/3ClH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

InChI Key |

SLIYDTRIAATWQR-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3] |

Canonical SMILES |

O.[Cl-].[Cl-].[Cl-].[Tm+3] |

Other CAS No. |

13778-39-7 |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Thulium Chloride Heptahydrate

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline materials from aqueous or non-aqueous solutions, respectively, under conditions of high temperature and pressure. These methods can be adapted for the synthesis of thulium chloride hydrates. For instance, a hydrothermal method has been successfully used to produce thulium(III) oxide by reacting thulium(III) acetate (B1210297) with an ammonia (B1221849) solution, causing the oxide to precipitate. wikipedia.org A similar principle can be applied to synthesize thulium chloride with controlled crystal growth by using appropriate precursors and reaction conditions.

Precipitation and Crystallization Techniques

Controlled precipitation and crystallization are fundamental for obtaining high-quality crystalline products. By carefully managing factors such as solvent, temperature, and the rate of addition of precipitating agents, the particle size and crystallinity of thulium chloride heptahydrate can be finely tuned. The high solubility of thulium chloride in water makes crystallization from aqueous solutions a primary method for its purification and isolation. ontosight.ai

Comparative Analysis of Synthetic Yields and Purity Profiles

The choice of synthetic method depends on the desired yield, purity, and physical form of the thulium chloride heptahydrate.

| Synthesis Method | Typical Purity | Control over Morphology | Key Advantages | Primary Use Case |

| Reaction of Oxide with Acid | Good to High | Limited | Simple, direct route | General laboratory synthesis |

| High-Purity Methods | Very High (99.9%+) thermofisher.com | Moderate | Removes trace impurities | Research, optics, electronics |

| Hydrothermal/Solvothermal | High | Excellent | Control over particle size/shape | Nanomaterials, specialized applications |

| Precipitation/Crystallization | Variable to High | Good | Scalable, good for purification | Industrial production, purification |

The conventional acid-oxide reaction is generally sufficient for producing standard-grade thulium chloride. However, for applications demanding high-purity materials, more advanced purification steps or specialized synthetic routes are necessary. Hydrothermal and solvothermal methods offer the best control over the physical properties of the resulting crystals, which is essential for applications in nanotechnology and advanced materials.

Advancements in the Synthesis of Thulium-Based Single Crystals

The synthesis of high-quality single crystals is foundational for the investigation of their intrinsic physical and chemical properties. In the realm of rare-earth compounds, this compound and its derivatives have garnered interest for their potential applications. The ability to grow large, well-defined single crystals of these materials is paramount for accurate structural and functional characterization. This article delves into the established methodologies for the single crystal growth of this compound and related thulium compounds, with a focus on solution, melt, and vapor phase techniques.

Structural Elucidation and Crystallographic Investigations of Thulium Chloride Heptahydrate

Neutron Diffraction for Hydrogen Atom Localization and Magnetic Structures

While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction a uniquely powerful tool for specific crystallographic problems. Because the scattering power of hydrogen (or its isotope, deuterium) for neutrons is comparable to that of heavier atoms, neutron diffraction can determine the positions of hydrogen atoms with high accuracy. mdpi.comiaea.orgnih.gov This is crucial for hydrated crystals like thulium chloride heptahydrate, as it allows for a precise and unambiguous description of the hydrogen bonding network involving the water molecules, which dictates much of the structural stability. mdpi.com

Furthermore, neutrons possess a magnetic moment, which allows them to scatter from ordered magnetic moments in a material. This makes neutron diffraction an indispensable tool for determining the magnetic structure of materials. Elemental thulium exhibits complex magnetic ordering at low temperatures, transitioning from a paramagnetic to an antiferromagnetic and then a ferromagnetic state upon cooling. aps.org Neutron diffraction studies have been instrumental in characterizing these magnetic structures. researchgate.netaps.org Should this compound exhibit magnetic ordering, neutron diffraction would be the primary technique to elucidate the arrangement of the magnetic moments on the Tm³⁺ ions.

Electron Microscopy Techniques for Nanoscale Morphology and Structure

Electron microscopy provides direct-space images of a material's morphology and, at high resolution, its atomic structure. These techniques are complementary to diffraction methods, offering information about local structure, defects, and crystal shape and size.

In transmission electron microscopy (TEM), a high-energy electron beam is transmitted through an ultrathin sample. The interaction of the electrons with the sample creates an image that reveals its internal structure. High-resolution TEM (HRTEM) can produce images of the atomic lattice, showing the arrangement of atomic columns. Selected area electron diffraction (SAED), a technique available within a TEM, can produce a diffraction pattern from a nanoscale region, providing crystallographic information analogous to XRD but from a much smaller area. Furthermore, analytical techniques such as energy-dispersive X-ray spectroscopy (EDX) can be coupled with TEM to determine the elemental composition of the imaged area, confirming the simultaneous presence of thulium and chlorine in a specific particle or region. researchgate.net For this compound, TEM analysis would be used to characterize the morphology of its nanocrystals, visualize the crystal lattice, and identify any structural defects.

Scanning Electron Microscopy (SEM) for Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnifications. In the context of this compound, which is a hygroscopic crystalline solid, SEM can provide valuable information about its particle size, shape, and surface texture.

The application of SEM to hygroscopic salts requires careful sample preparation to prevent dehydration or alteration of the crystal surface under the high vacuum conditions of a conventional SEM. Environmental Scanning Electron Microscopy (ESEM) is often a more suitable approach as it allows for the introduction of a controlled amount of water vapor into the sample chamber, thus maintaining the hydration state of the sample.

Visualizing Crystal Morphology: Determining the external shape of the crystals, which is a macroscopic expression of the internal crystal structure.

Assessing Surface Defects: Identifying any cracks, pits, or other irregularities on the crystal surface that could influence its chemical reactivity and physical properties.

Analyzing Particle Size Distribution: Quantifying the range and average size of the crystalline particles in a powdered sample.

For hygroscopic materials like this compound, changes in the surface morphology upon exposure to varying humidity levels could also be observed in-situ using ESEM, providing insights into the mechanisms of water absorption and deliquescence.

Rietveld Refinement for Structural Determination of Polycrystalline Samples

Rietveld refinement is a comprehensive method for analyzing powder diffraction data, typically from X-ray or neutron sources. wikipedia.org It is a computational technique that fits a calculated diffraction pattern to the entire measured pattern, allowing for the determination of crystal structure parameters from a polycrystalline sample. wikipedia.orgmalvernpanalytical.comyoutube.com

For a polycrystalline sample of this compound, Rietveld refinement could be employed to:

Determine or Refine the Crystal Structure: This includes the determination of the space group, lattice parameters (the dimensions of the unit cell), and the atomic positions of thulium, chlorine, and oxygen atoms within the crystal lattice.

Quantify Phase Composition: If the sample contains a mixture of different hydrated forms (e.g., hexahydrate and heptahydrate) or impurities, Rietveld refinement can determine the relative abundance of each phase.

Analyze Microstructural Properties: The method can also provide information on crystallite size and microstrain within the material.

A comprehensive crystallographic study of the lanthanide(III) chloride hydrates has shown that the degree of hydration and the resulting crystal structure are highly dependent on the ionic radius of the lanthanide element. nih.gov Lighter, larger lanthanides tend to form heptahydrates, while the heavier, smaller lanthanides, including thulium, typically form hexahydrates with a monoclinic crystal structure in the P2/c space group. nih.gov This suggests that the heptahydrate form of thulium chloride might be less stable or exist under specific conditions.

While direct Rietveld refinement studies specifically on this compound are not prominent in the available literature, the application of this technique to other lanthanide compounds has been successful in elucidating their crystal structures. researchgate.net Such an analysis of this compound would be invaluable in confirming its crystal system and providing precise structural data.

Computational Crystallography and Structure Prediction

Computational crystallography encompasses a range of theoretical methods used to predict and analyze crystal structures. For a compound like this compound, where experimental data may be scarce, computational approaches can provide significant insights into its potential crystal structures and their relative stabilities.

The prediction of hydrated crystal structures is a complex challenge due to the flexibility of water molecules and the numerous possible hydrogen-bonding networks. nih.gov Methods such as those based on density functional theory (DFT) and molecular dynamics (MD) simulations are employed to explore the potential energy landscape of the system and identify low-energy, stable crystal packings. nih.govnih.gov

For this compound, computational studies could:

Predict Possible Polymorphs: Identify different possible crystal structures that the compound might adopt.

Determine the Most Stable Hydration State: By comparing the calculated energies of different hydrates (e.g., hexahydrate vs. heptahydrate), it is possible to predict which form is thermodynamically more favorable under given conditions.

Elucidate the Role of Water Molecules: Analyze the coordination environment of the thulium ion and the hydrogen-bonding interactions between the water molecules and the chloride ions, which are crucial in stabilizing the crystal structure.

While high-throughput computational screening has been applied to various salt hydrates for applications like thermal energy storage, specific computational structure prediction studies for this compound are not widely reported. researchgate.net The application of modern computational techniques would be a valuable avenue for future research to complement experimental investigations and provide a more complete understanding of the structural chemistry of this compound.

Spectroscopic Characterization and Electronic Structure of Thulium Chloride Heptahydrate

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural details of thulium chloride heptahydrate. These methods probe the vibrational modes of the constituent molecules and ions, providing insights into the coordination environment and intermolecular forces.

In the vibrational spectra of this compound, the most prominent features arise from the coordinated water molecules. The intramolecular vibrations of water, namely the OH stretching and HOH bending modes, are readily identifiable. mdpi.com The OH stretching region, typically found around 3400 cm⁻¹, and the HOH bending mode, near 1640 cm⁻¹, provide information about the hydrogen bonding network within the crystal lattice. mdpi.com The librational modes of water, which correspond to restricted rotational motions, can be observed at lower frequencies, generally between 300 and 1000 cm⁻¹. mdpi.com

The interaction between the thulium(III) ion and the chloride ligands, as well as the water molecules, can be probed through the analysis of low-frequency vibrational modes. These modes are sensitive to the coordination geometry and the strength of the metal-ligand bonds.

The precise frequencies and lineshapes of the water vibrational bands are sensitive indicators of the strength and nature of intermolecular interactions. nih.gov Hydrogen bonding between the coordinated water molecules and the chloride ions, as well as between adjacent water molecules, leads to shifts in the vibrational frequencies. For instance, stronger hydrogen bonds typically result in a red-shift (lower frequency) of the OH stretching vibrations and a blue-shift (higher frequency) of the bending vibrations.

Raman spectroscopy is particularly useful for studying the hydration shell of the thulium(III) ion. By analyzing the differences in the spectra of the hydrated salt and bulk water, the vibrational signatures of the water molecules directly coordinated to the metal ion can be isolated. mdpi.com This allows for a detailed characterization of the local environment around the thulium ion and the perturbations induced by the ion on the water structure.

Coordination Chemistry of Thulium Iii in Hydrated Chloride Systems

Nature of Thulium(III)-Chloride Interactions

In aqueous solutions, the interaction between the thulium(III) ion and chloride anions can lead to the formation of complexes. The bonding in these complexes is predominantly ionic, a characteristic feature of lanthanides in their common +3 oxidation state. vedantu.com At lower concentrations of thulium chloride, the Tm³⁺ ion exists as a fully hydrated species. However, as the solute concentration increases, the likelihood of chloride ions displacing water molecules from the inner coordination sphere rises.

This leads to the formation of inner-sphere complexes, also known as contact ion pairs. mdpi.com Spectroscopic studies on analogous heavy rare earth chlorides, such as ytterbium chloride (YbCl₃), have identified the presence of monochloro complexes. mdpi.com In these complexes, a single chloride ion is directly bonded to the metal center. For thulium, this would result in the formation of a species like [Tm(OH₂)₇Cl]²⁺. mdpi.com The formation of these inner-sphere complexes is a direct consequence of the balance between the hydration energy of the ions and the electrostatic attraction between the oppositely charged Tm³⁺ and Cl⁻ ions.

Hydration Sphere and Water Molecule Coordination

The trivalent thulium ion, due to its high charge-to-radius ratio, is strongly hydrated in aqueous solution. mdpi.com In dilute solutions where interactions with chloride ions are minimal, the Tm³⁺ ion is surrounded by a well-defined shell of water molecules. Experimental and theoretical studies have shown that heavy rare earth ions, including thulium, typically have eight water molecules in their first coordination sphere. mdpi.com This results in the formation of the aqua ion [Tm(H₂O)₈]³⁺. mdpi.com

Interactive Table: Coordination of Thulium(III) in Aqueous Solution Select a species to see its typical coordination environment.

| Species | Dominant Condition | Primary Coordination Sphere | Geometry |

| [Tm(H₂O)₈]³⁺ (Aqua Ion) | Dilute Solution | 8 H₂O | Square Antiprism |

| [Tm(OH₂)₇Cl]²⁺ (Chloro Complex) | High Chloride Concentration | 7 H₂O, 1 Cl⁻ | Not specified |

| [Tm(OH)(H₂O)ₓ]²⁺ (Hydroxo Complex) | Increased pH | x H₂O, 1 OH⁻ | Not specified |

Influence of pH and Ionic Strength on Solution Speciation

Influence of pH: The pH of the solution has a profound effect on metal speciation. nih.gov As the pH increases (i.e., the concentration of H⁺ decreases), the coordinated water molecules in the hydration sphere of the Tm³⁺ ion can undergo deprotonation (hydrolysis). This process leads to the formation of hydroxo complexes. For instance, the aqua ion [Tm(H₂O)₈]³⁺ can lose a proton to form [Tm(OH)(H₂O)₇]²⁺. Studies on the analogous Eu³⁺ ion show a decrease in the number of coordinated water molecules as pH rises from 5 to 6.5, which indicates the formation of such hydroxo species. researchgate.net This hydrolysis can continue, potentially leading to the formation of polynuclear bridged complexes and eventually the precipitation of thulium(III) hydroxide (B78521), Tm(OH)₃, at sufficiently high pH. wikipedia.org

Influence of Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also affects complex stability. Generally, an increase in the ionic strength of a solution leads to a decrease in the stability constants of metal-ligand complexes. chemijournal.com This is due to the increased screening of electrostatic interactions between the metal ion and the ligand by the higher concentration of spectator ions in the solution. Therefore, in a thulium chloride solution, increasing the concentration of an inert salt would be expected to slightly destabilize the [Tm(OH₂)₇Cl]²⁺ complex, shifting the equilibrium towards the fully hydrated aqua ion. chemijournal.com

Formation of Aqua-chloro and Hydroxo Complexes

Based on the competing interactions in the system, a variety of species can exist in equilibrium. The speciation is a function of thulium concentration, chloride concentration, and pH.

Aqua Ion: In dilute solutions and under acidic conditions, the dominant species is the fully hydrated aqua ion, [Tm(H₂O)₈]³⁺. mdpi.com

Aqua-chloro Complexes: As the concentration of chloride increases, the formation of inner-sphere aqua-chloro complexes occurs through the displacement of a coordinated water molecule. The primary example is the monochloro complex, [Tm(OH₂)₇Cl]²⁺. mdpi.com

Hydroxo Complexes: As the pH increases, hydrolysis of the coordinated water molecules leads to the formation of aqua-hydroxo complexes. The simplest of these is [Tm(OH)(H₂O)₇]²⁺. Further deprotonation can lead to species with more hydroxide ligands or the formation of bridged polynuclear complexes, which are common for trivalent metal ions. wikipedia.org The existence of Thulium(III) Hydroxide Hydrate (B1144303) as a stable compound confirms the tendency to form these species. americanelements.com

The interplay between these equilibria determines the predominant thulium-containing species under any given set of conditions.

Thermodynamics of Complexation Reactions

For lanthanide complexation, the reactions are often driven by both favorable enthalpy (ΔH) and entropy (ΔS) changes. rsc.org

Enthalpy (ΔH): The formation of the bond between the Tm³⁺ ion and a ligand like Cl⁻ is an exothermic process, contributing a negative value to ΔH.

The general reaction can be represented as: [Tm(H₂O)₈]³⁺ + Cl⁻ ⇌ [Tm(OH₂)₇Cl]²⁺ + H₂O

The thermodynamics of this equilibrium, and those involving hydroxo species, dictate the precise distribution of thulium species in solution. Spectrophotometric and calorimetric methods are typically employed to determine the stability constants and the associated enthalpy and entropy values for these reactions. rsc.org

Phase Transitions and Thermal Behavior of Thulium Chloride Heptahydrate

Thermogravimetric Analysis (TGA) of Dehydration Processes

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of hydrated salts by measuring the change in mass as a function of temperature. For rare earth chloride hydrates, TGA reveals a multi-step dehydration process. While specific TGA data for thulium chloride heptahydrate is not extensively published, the general behavior can be inferred from studies on other lanthanide chlorides. iaea.org

The dehydration of rare earth chloride hydrates is a complex process where water molecules are removed sequentially. A study on various rare earth chlorides demonstrated that to prevent the formation of undesirable rare earth oxychlorides, a carefully controlled, step-wise heating process is necessary. iaea.org The dehydration temperatures tend to increase with the increasing atomic number of the rare earth element. iaea.org Based on this trend, the dehydration of this compound would be expected to occur at temperatures higher than those for lighter lanthanide chlorides.

The process typically involves heating the sample under an inert atmosphere, such as argon, to sweep away the evolved water vapor and prevent side reactions. iaea.org The dehydration likely proceeds through the formation of lower hydrates before yielding the anhydrous form, though often this process is incomplete and can lead to the formation of thulium oxychloride (TmOCl) if not performed correctly.

Table 1: Hypothetical Step-wise Dehydration of this compound based on General Rare Earth Chloride Behavior

| Temperature Range (°C) | Proposed Reaction | Mass Loss (%) |

| ~80 - 150 | TmCl₃·7H₂O → TmCl₃·xH₂O + (7-x)H₂O | Variable |

| ~150 - 230 | TmCl₃·xH₂O → TmCl₃·yH₂O + (x-y)H₂O | Variable |

| >230 | TmCl₃·yH₂O → TmCl₃ + yH₂O | Variable |

| Side Reaction | TmCl₃·xH₂O → TmOCl + 2HCl + (x-1)H₂O | - |

Note: This table is illustrative and based on the general behavior of rare earth chlorides as described in the literature. iaea.org The exact temperatures and intermediate hydrates (x, y) would need to be confirmed by specific experimental TGA data for TmCl₃·7H₂O.

Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material as a function of temperature. tainstruments.com It is used to determine the temperatures and enthalpies of processes like melting, crystallization, and dehydration. For this compound, DSC would provide quantitative data on the energy required to drive the dehydration steps identified by TGA.

Each endothermic peak on a DSC thermogram would correspond to a dehydration step, and the area under the peak is proportional to the enthalpy of that transition (ΔH). These enthalpy values represent the energy needed to break the bonds between the thulium ion and the water ligands and to vaporize the water.

Pressure-Induced Phase Transitions in Related Thulium Compounds

High-pressure studies on thulium and its compounds reveal that they undergo significant structural phase transitions. Although research specifically on this compound under pressure is limited, data from related materials provide valuable insights into the potential behavior.

For instance, studies on elemental thulium have shown successive structural transitions from a hexagonal close-packed (hcp) structure to other phases under pressures up to 30 GPa. aps.org Similarly, thulium vanadate (B1173111) (TmVO₄) exhibits a series of pressure-induced phase transitions. At approximately 7.7 GPa, it undergoes an irreversible transition from a zircon to a scheelite phase. Further compression leads to a reversible transition to a fergusonite phase at around 23 GPa, followed by another transition at about 37 GPa. nih.gov Other thulium compounds, such as ThP, ThAs, and ThSb, also transform from a NaCl-type structure to a CsCl-type structure under high pressure. iaea.org These examples demonstrate the tendency of thulium-containing materials to adopt more compact crystal structures at elevated pressures. It is plausible that this compound would also exhibit pressure-induced phase transitions, potentially involving changes in the coordination environment of the thulium ion and the arrangement of water molecules and chloride ions.

Table 2: Observed Pressure-Induced Phase Transitions in Thulium Compounds

| Compound | Ambient Phase | High-Pressure Phase(s) | Transition Pressure (GPa) |

| Thulium (Tm) | hcp | Sm-type, dhcp | < 30 |

| Thulium Vanadate (TmVO₄) | Zircon | Scheelite, Fergusonite, Orthorhombic | ~7.7, ~23, ~37 |

| Thulium Phosphide (ThP) | NaCl (B1) | CsCl (B2) | Varies |

Mechanisms of Hydrate (B1144303) Dehydration and Anhydrous Form Formation

The formation of anhydrous thulium chloride from its hydrated form is not a straightforward process of heating. Heating hydrated rare earth chlorides in air or an uncontrolled atmosphere typically leads to hydrolysis, yielding the more stable oxychloride. iaea.org This reaction is analogous to the thermal decomposition of hydrated aluminum chloride, which forms aluminum oxide and hydrogen chloride gas rather than the anhydrous chloride. wikipedia.org

The reaction for hydrolysis is: TmCl₃·7H₂O(s) + heat → TmOCl(s) + 2HCl(g) + 6H₂O(g)

To obtain pure anhydrous thulium chloride (TmCl₃), alternative synthesis routes are employed. The most common and effective method is the reaction of thulium(III) oxide (Tm₂O₃) with an excess of ammonium (B1175870) chloride (NH₄Cl) at elevated temperatures. wikipedia.org The ammonium chloride serves as a chlorinating agent and provides a non-aqueous environment that suppresses the formation of the oxychloride.

The reaction proceeds as follows: Tm₂O₃(s) + 6NH₄Cl(s) → 2TmCl₃(s) + 6NH₃(g) + 3H₂O(g)

Another method is the direct chlorination of thulium metal at temperatures above 200 °C. wikipedia.orgwikipedia.org

2Tm(s) + 3Cl₂(g) → 2TmCl₃(s)

If dehydration of the hydrate is attempted, it must be done under carefully controlled conditions, such as in a stream of dry hydrogen chloride gas or by using a stepwise heating schedule under high vacuum or flowing inert gas, to shift the equilibrium away from oxychloride formation. iaea.org

Investigation of Liquid-to-Liquid and Solid-State Phase Transformations

Phase transformations in the condensed state, including liquid-to-liquid and solid-state transitions, are areas of active research. A liquid-liquid phase transition (LLPT) is a transition between two distinct liquid phases of the same chemical composition. researchgate.netmdpi.com While not specifically documented for thulium chloride solutions, studies on other systems, such as aqueous lithium chloride, have demonstrated the existence of sharp transitions between high-density and low-density liquid states under certain conditions. aps.org Investigating aqueous solutions of thulium chloride under supercooled or high-pressure conditions could potentially reveal similar polyamorphic behavior.

Solution Chemistry and Hydration Phenomena of Thulium Chloride Heptahydrate

Solubility and Dissolution Kinetics in Aqueous and Non-Aqueous Solvents

The dissolution process in aqueous solutions involves the dissociation of the salt into thulium(III) cations (Tm³⁺) and chloride anions (Cl⁻). These ions become surrounded by water molecules in a process known as hydration. The chloride ions play a role in maintaining fluid equilibrium and pH levels in metabolic systems. americanelements.com

While detailed studies on the dissolution kinetics of thulium chloride heptahydrate are not extensively covered in the provided results, the general process for similar ionic compounds involves the breakdown of the crystal lattice and the subsequent solvation of the ions. The rate of this process is typically influenced by factors such as temperature, agitation, and the presence of other solutes. For instance, studies on the dissolution kinetics of other mineral compounds, like calcined ulexite (B576465) in ammonium (B1175870) chloride solutions, indicate that such investigations are crucial for understanding and optimizing industrial processes. researchgate.net

Interactive Data Table: Solubility of Thulium(III) Chloride Heptahydrate

| Solvent | Solubility Description |

| Water | Excellent solubility americanelements.comnih.gov |

| Ethanol | Very soluble wikipedia.org |

Hydration Number Determination and Hydration Shell Dynamics

In aqueous solutions, the thulium(III) ion (Tm³⁺) is hydrated, meaning it is surrounded by a number of water molecules. wikipedia.org For soluble thulium compounds, the coordination complex is formed with nine water molecules, represented as [Tm(OH₂)₉]³⁺. wikipedia.org This arrangement is typical for late lanthanide ions in solution. wikipedia.org

The hydration shell is not static; it is a dynamic environment. amolf.nl The water molecules in the hydration shell are in constant exchange with the bulk water molecules. The dynamics of these water molecules can be investigated using techniques like femtosecond mid-infrared vibrational spectroscopy and GHz-THz dielectric relaxation spectroscopy. amolf.nl These methods can probe the reorientation of water molecules. Cations, such as Tm³⁺, strongly slow down the reorientation of the water dipoles in their immediate vicinity. amolf.nl

Molecular dynamics simulations are another powerful tool for studying the hydration of ions. researchgate.net For trivalent metal cations, these simulations can provide insights into the structure of the first and second hydration shells. nih.gov The first hydration shell is the layer of water molecules directly coordinated to the metal ion, while the second hydration shell consists of water molecules hydrogen-bonded to the first shell. researchgate.net For many trivalent ions, the first hydration shell is very stable, while the second shell is more labile, with water molecules exchanging rapidly. nih.gov The interaction between the trivalent metal ion and the oxygen atoms of the water molecules in the first hydration shell is primarily electrostatic. rsc.org

Hydrolysis Behavior of Thulium(III) Ions in Aqueous Media

When dissolved in water, the hydrated thulium(III) ion, [Tm(H₂O)₉]³⁺, can undergo hydrolysis. cost-nectar.eu This is a reaction where the hydrated cation acts as a weak acid, donating a proton from a coordinated water molecule to a surrounding water molecule. wikipedia.org This process results in the formation of hydroxyl-containing species and an increase in the hydrogen ion concentration, making the solution acidic. wikipedia.org

The extent of hydrolysis is dependent on the pH of the solution. The equilibrium for the first hydrolysis step can be represented as:

Tm³⁺ + H₂O ⇌ TmOH²⁺ + H⁺ cost-nectar.eu

Further hydrolysis can occur, leading to the formation of polynuclear species, where multiple thulium ions are bridged by hydroxide (B78521) groups. cost-nectar.eu The equilibrium constants for these hydrolysis reactions have been determined and are crucial for understanding the speciation of thulium in aqueous environments. cost-nectar.eu

Interactive Data Table: Hydrolysis Constants of Thulium(III) at 298 K

| Equilibrium Reaction | log K |

| Tm³⁺ + H₂O ⇌ TmOH²⁺ + H⁺ | -7.34 ± 0.09 cost-nectar.eu |

| 2Tm³⁺ + 2H₂O ⇌ Tm₂(OH)₂⁴⁺ + 2H⁺ | -13.2 ± 0.2 cost-nectar.eu |

| 3Tm³⁺ + 5H₂O ⇌ Tm₃(OH)₅⁴⁺ + 5H⁺ | -30.5 ± 0.3 cost-nectar.eu |

| Tm(OH)₃(s) + 3H⁺ ⇌ Tm³⁺ + 3H₂O | 15.56 ± 0.40 cost-nectar.eu |

Data from Baes and Mesmer (1976) and Brown and Ekberg (2016) as cited in the NECTAR COST document. cost-nectar.eu

The hydrolysis of trivalent metal ions can be influenced by the basicity of the solution. Studies on other trivalent ions like Bi(III) show an increasing degree of hydrolysis with an increase in hydroxide anions in the medium. royalholloway.ac.uk

Interaction with Common Anions and Cations in Solution

The behavior of thulium(III) ions in solution is also influenced by the presence of other ions. Chloride ions (Cl⁻), from the dissolution of this compound itself, are present in the solution. americanelements.com In concentrated solutions, it is possible for anions to enter the first coordination sphere of the metal ion, forming contact ion pairs. For example, in saturated solutions of iron(III) chloride, the cation coordinates with both water molecules and chloride ions. researchgate.net As the solution is diluted, these can become solvent-separated ion pairs. researchgate.net

The interaction with other anions can lead to the formation of different complexes or precipitates. For instance, the addition of a strong base will cause the precipitation of thulium(III) hydroxide (Tm(OH)₃). wikipedia.orgwikipedia.org The chemistry of separating metal ions in qualitative analysis schemes is based on the differential solubilities of their various compounds, such as chlorides, sulfides, and hydroxides, which are formed by the interaction with specific anions. williams.edu

Theoretical and Computational Studies of Thulium Chloride Heptahydrate

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. youtube.comwikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a valuable tool for studying complex systems like thulium chloride heptahydrate. uci.eduumsystem.edu

Beyond structural parameters, DFT calculations can elucidate the electronic properties of this compound. These calculations yield the electronic band structure and the density of states (DOS), which describe the distribution of electronic energy levels within the material. youtube.comresearchgate.net From the electronic structure, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be identified, and the energy difference between them, known as the HOMO-LUMO gap, can be calculated. This gap is a crucial parameter as it relates to the chemical reactivity and the electronic excitability of the compound.

Molecular Dynamics (MD) Simulations of Hydration and Solution Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structure and dynamics of liquids and solutions, such as an aqueous solution of thulium chloride.

When this compound dissolves in water, the thulium(III) and chloride ions become solvated by water molecules. MD simulations can model this process and characterize the resulting hydration shells around the ions. A key output from these simulations is the radial distribution function (RDF), g(r), which describes how the density of other atoms varies as a function of distance from a central atom. nih.govresearchgate.netresearchgate.net For an aqueous solution of thulium chloride, the Tm-O RDF would reveal the average distances of the water molecules in the hydration shells surrounding the Tm³⁺ ion, while integrating the first peak of the RDF yields the coordination number (CN), which is the number of water molecules in the first hydration shell.

While specific MD simulation data for thulium chloride is scarce, a study on the hydration of other lanthanide chlorides (La³⁺, Gd³⁺, and Er³⁺) provides valuable comparative insights. nih.govumn.edu This study showed that the coordination number of the lanthanide ion by water decreases across the series, from 9 for La³⁺ to approximately 7.4 for Er³⁺ in dilute solutions. nih.govumn.edu Given that thulium is a late lanthanide like erbium, it is expected that the Tm³⁺ ion would also have a relatively low coordination number in aqueous solution, likely around 7. The study also revealed that for later lanthanides like Er³⁺, the chloride counter-ion is more likely to be found closer to the cation, even in the first solvation shell at higher concentrations. nih.govumn.edu

The following table summarizes the findings for other lanthanide chlorides and provides an extrapolated expectation for thulium chloride.

| Ion | Concentration (M) | Coordination Number (Water) | First Shell Tm-O Distance (Å) |

| La³⁺ | 0.05 - 0.1 | 9.0 | Not Reported |

| Gd³⁺ | 0.05 - 0.1 | ~8.6 | Not Reported |

| Er³⁺ | 0.05 - 0.1 | 7.4 | Not Reported |

| Tm³⁺ | ~0.1 (Expected) | ~7 | Not Reported |

This table is based on data from a study on other lanthanide chlorides and includes an extrapolated value for Thulium (Tm³⁺). nih.govumn.edu

MD simulations can also probe the dynamics of the hydration shell, such as the residence time of water molecules around the Tm³⁺ ion and the rates of water exchange between the first hydration shell and the bulk solvent.

Ab Initio and Semi-Empirical Methods for Spectroscopic Property Prediction

Ab initio and semi-empirical quantum chemistry methods are employed to predict the spectroscopic properties of molecules. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI), are based on first principles without the use of empirical parameters. aps.orgnih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. Both approaches can be used to predict various types of spectra, including electronic (UV-Vis) and vibrational (IR, Raman) spectra. itb.ac.idnist.gov

For this compound, these methods could be used to theoretically predict its UV-Vis absorption spectrum. This involves calculating the energies of electronic transitions from the ground state to various excited states. itb.ac.id The f-f transitions within the 4f shell of the Tm³⁺ ion are of particular interest, as they give rise to the characteristic sharp absorption bands of lanthanide compounds. Time-dependent DFT (TD-DFT) is a commonly used method for this purpose. itb.ac.id

Similarly, the vibrational spectrum of this compound can be predicted by calculating the frequencies of its normal modes of vibration. These frequencies correspond to the absorption peaks in the infrared (IR) and Raman spectra. researchgate.netresearchgate.net Such calculations would help in assigning the experimentally observed vibrational bands to specific motions of the atoms, such as the stretching and bending modes of the water molecules and the Tm-O bonds.

While specific theoretical spectra for this compound are not available in the literature, studies on other hydrated metal chlorides and lanthanide complexes demonstrate the general approach. researchgate.netresearchgate.net For example, a combined experimental and theoretical study on copper(II) chloride dihydrate and cobalt(II) chloride hexahydrate used algebraic models to analyze their vibrational IR spectra. researchgate.net

Computational Modeling of Crystal Lattice Dynamics

The atoms in a crystalline solid like this compound are not static but are in constant motion, vibrating about their equilibrium positions in the crystal lattice. The collective motions of these atoms can be described as a set of vibrational waves, or phonons. The study of these vibrations is known as lattice dynamics.

Computational modeling of crystal lattice dynamics typically involves calculating the phonon dispersion curves and the phonon density of states (PDOS). aps.org The phonon dispersion curves show the relationship between the frequency of a phonon and its wave vector, providing information about how vibrational waves propagate through the crystal in different directions. The PDOS gives the number of vibrational modes at each frequency. These properties are fundamental to understanding many of the thermal properties of a solid, such as its specific heat and thermal conductivity.

These calculations are often performed using methods based on either DFT (specifically, density functional perturbation theory) or empirical force fields (shell models). aps.org While there are no specific lattice dynamics calculations reported for this compound, studies on other materials like alkali halides and lanthanide-based nanocrystals illustrate the methodology. researchgate.net For example, a study on NaYF₄ nanocrystals used DFT to calculate the phonon density of states. researchgate.net Such a study on this compound would reveal the frequencies of its lattice vibrations, including the modes associated with the motion of the water molecules (librational modes) and the vibrations of the Tm-O and Tm-Cl bonds.

Application of Ligand Field Theory to Thulium(III) Complexes

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in coordination complexes, particularly those of transition metals and lanthanides. elsevierpure.com It is an extension of crystal field theory and incorporates aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds.

In this compound, the Tm³⁺ ion is at the center of a coordination sphere formed by water molecules. The electric field generated by these surrounding ligands (the "ligand field") perturbs the energy levels of the 4f electrons of the Tm³⁺ ion. LFT provides a model to understand and quantify the splitting of the 4f orbitals due to this ligand field.

The application of LFT to the Tm³⁺ ion in this complex would involve determining a set of ligand field parameters (LFPs). These parameters quantify the strength and symmetry of the interaction between the Tm³⁺ ion and the surrounding water molecules. From these parameters, an energy level diagram can be constructed, showing how the free-ion energy levels of Tm³⁺ are split by the ligand field. This diagram is essential for interpreting the electronic absorption and emission spectra of the compound, as the observed spectral lines correspond to transitions between these split energy levels. It also provides a basis for understanding the magnetic properties of the compound.

While a specific LFT analysis for this compound is not documented in the literature, LFT has been successfully applied to a wide range of lanthanide complexes to explain their spectroscopic and magnetic properties. elsevierpure.comyoutube.comdoubtnut.com

Advanced Research Applications in Materials Science Utilizing Thulium Chloride Heptahydrate Precursors

Development of Thulium-Doped Optical Fibers and Lasers

Thulium-doped fibers are a cornerstone for developing fiber lasers and amplifiers, particularly those operating in the eye-safe 2 µm spectral region. thorlabs.comsite.com These lasers have numerous applications, including medical procedures, material processing of polymers, military countermeasures, and LIDAR. thorlabs.comsite.comfocenter.com The fabrication of these specialized optical fibers often involves the Modified Chemical Vapor Deposition (MCVD) process combined with a solution-doping method. focenter.comresearchgate.net In this technique, a porous silica (B1680970) layer is impregnated with an aqueous solution containing the dopant, such as a thulium chloride solution, to introduce Tm³⁺ ions into what will become the fiber's core. researchgate.net

Thulium-doped silica fibers can be pumped by readily available high-power diode modules, typically at wavelengths of 793 nm, 1180 nm, or 1550 nm, to produce emission in the 1.9 µm to 2.1 µm range. thorlabs.com Lasers built from these fibers have demonstrated high slope efficiencies, in some cases reaching up to 65%. thorlabs.com

The near-infrared (NIR) emission in thulium-doped materials is a result of the electronic transitions within the thulium(III) ion. focenter.com The key laser transition for the ~2 µm emission is the ³F₄ → ³H₆ transition of the Tm³⁺ ion. mdpi.com Pumping at around 790-800 nm excites the ions to a higher energy level (³H₄), from which they can relax to the ³F₄ upper laser level. researchgate.net

To optimize the performance of thulium-doped fibers, other elements are often introduced into the glass host material as co-dopants. These co-dopants can significantly influence the local environment of the Tm³⁺ ions, enhancing luminescence efficiency and preventing undesirable effects. researchgate.netmdpi.com

Aluminum is a common co-dopant, and incorporating a high content of alumina (B75360) (Aluminum oxide) into the silica fiber core has been shown to modify the local environment of the thulium ions, leading to a significant increase in the fluorescence lifetime of the ³F₄ energy level. mdpi.comresearchgate.net Research has demonstrated that highly aluminium-codoped thulium silicate (B1173343) optical fibers can exhibit fluorescence lifetimes exceeding 500 µs, with a maximum reported value of 756 µs. mdpi.comresearchgate.net Yttrium is another beneficial co-dopant, as its chemical properties are very similar to thulium. researchgate.net Adding yttrium helps to achieve a more homogeneous distribution of the active Tm³⁺ ions, which prevents the formation of ion clusters that can quench the fluorescence. researchgate.net

The table below summarizes reported fluorescence lifetimes in thulium-doped silica-based fibers with various co-dopants.

| Host/Co-dopants | Fluorescence Lifetime (µs) | Reference |

| Silica-based | 200 - 450 | mdpi.com |

| Ge/Al-silica | 560 | mdpi.com |

| Y-codoped (nano-modified) | 590 | mdpi.com |

| Specially optimized | 650 | mdpi.com |

| High Alumina Content | 756 | mdpi.com |

| High GeO₂ Content | 950 | mdpi.com |

Co-doping with holmium (Ho³⁺) is used to extend the emission wavelength beyond the typical range of thulium alone. mdpi.com While thulium is most efficient for high-power emission between 1.94 µm and 2.05 µm, co-doping with holmium allows for efficient lasing at wavelengths up to 2.2 µm. mdpi.comexail.com

Phosphor Materials for Displays and Lighting Technologies

Thulium compounds, derived from precursors like thulium chloride, play a role in advanced display and lighting technologies. Thulium is used to create phosphors that produce blue light, a fundamental component for generating full-color, high-definition displays. aemree.com These thulium-based materials are utilized in technologies such as advanced Organic Light-Emitting Diode (OLED) displays to enhance color accuracy and achieve bright, vibrant colors. aemree.com Thulium(III) chloride hexahydrate is explicitly mentioned as a precursor for synthesizing hybrid nanostructures, such as NaYF₄:Yb,Tm upconversion nanocrystals, which have applications as phosphors. sigmaaldrich.com

Catalytic Applications of Thulium(III) Compounds

Compounds of thulium(III) are emerging as effective catalysts in various chemical reactions. aemree.com For instance, thulium oxide acts as a catalyst in organic synthesis, facilitating chemical reactions with lower energy requirements, which is valuable for developing more sustainable, "greener" industrial processes in the pharmaceutical and petrochemical sectors. aemree.com Other thulium compounds, such as thulium(III) nitrate, have also been investigated for their catalytic properties. ontosight.ai Homoleptic lanthanide complexes, which can be synthesized from thulium precursors, are recognized for their high activity in a range of catalytic transformations. nsf.gov

Thulium(III) chloride, in its anhydrous or hydrated forms, serves as a versatile precursor for creating catalytically active materials. sigmaaldrich.comsigmaaldrich.com It is used to synthesize thulium-doped nanoparticles and other complex structures for catalytic applications. sigmaaldrich.comsigmaaldrich.com For example, thulium(III) chloride hexahydrate can be used as a thulium source to prepare co-doped zirconium dioxide (ZrO₂) with enhanced optoelectronic properties for use in supercapacitors. sigmaaldrich.com It is also a key ingredient for synthesizing NaYF₄:Yb,Tm upconversion nanocrystal-semiconductor hybrid structures, which exhibit photocatalytic activity across a wide spectrum. sigmaaldrich.com

Thulium(III)-based catalysts have been successfully employed in specific and sophisticated organic transformations. Research has demonstrated a chiral thulium(III)-catalyzed reaction for the desymmetrization of dialkynylphosphine oxides, a method for constructing P-stereogenic compounds with high enantioselectivity. acs.org In a different application, a robust, nanoporous thulium-organic framework was synthesized that acts as a highly selective and recyclable catalyst for the chemical fixation of carbon dioxide through the cycloaddition of epoxides under gentle conditions. rsc.org The catalytic activity in this framework is attributed to the presence of open Tm(III) sites and other functional groups within its structure. rsc.org The broader class of homoleptic organolanthanide catalysts, for which thulium chloride can be a starting point, are known to be competent for atom-efficient reactions such as C-H functionalization, hydroelementation, and various reduction reactions. nsf.gov

Research into Lanthanide-Based Magnetic Materials

The investigation into lanthanide-based magnetic materials has identified thulium-containing compounds as promising candidates for single-molecule magnets (SMMs). SMMs are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. aps.org This behavior is due to a large spin ground state and a significant energy barrier to magnetization reversal. aps.org

A notable area of research involves the synthesis of organometallic sandwich compounds of divalent thulium (Tm²⁺). nih.gov One such example is a bis-cyclooctatetraenyl thulium(II) complex, which was the first of its kind with an f¹³ electron configuration to demonstrate SMM properties in the absence of a direct current (DC) magnetic field. nih.gov The synthesis of these highly reducing and reactive divalent lanthanide organometallics represents a significant step in designing high-performance SMMs. nih.gov While the direct precursor in this specific research was not named, thulium chloride, often in its hydrated form for solubility, is a common starting material for the synthesis of thulium-based organometallic complexes.

The table below summarizes key aspects of a researched thulium-based SMM.

| Feature | Description | Reference |

| Compound Type | Divalent thulium organometallic sandwich complex | nih.gov |

| Ligand | Cyclooctatetraenyl (Cot) | nih.gov |

| Thulium Ion State | Tm²⁺ (f¹³ configuration) | nih.gov |

| Key Magnetic Property | Exhibits Single-Molecule Magnet (SMM) behavior without a DC field | nih.gov |

| Significance | Expands the use of divalent organolanthanides in the design of SMMs | nih.gov |

Synthesis of Advanced Ceramics and Glass Through Thulium Precursors

Thulium chloride heptahydrate is a valuable precursor for doping thulium ions into various ceramic and glass matrices, leading to materials with tailored optical and laser properties.

Thulium-doped mixed-sesquioxide ceramics, such as (Lu,Sc,Y)₂O₃, are the subject of extensive research for solid-state lasers operating in the near- and mid-infrared regions (1.5 to 2.3 µm). semanticscholar.orgmdpi.com These wavelengths are significant for applications ranging from medicine to remote sensing. semanticscholar.org The fabrication of these ceramics often involves techniques like solid-state reactive sintering or hot isostatic pressing of co-precipitated nanopowders. semanticscholar.orgmdpi.com The resulting ceramics can achieve high optical transparency, approaching their theoretical limits, and exhibit excellent thermomechanical properties. semanticscholar.org

The performance of these thulium-doped ceramics as laser materials is a key area of investigation. For instance, a 1 at.% Tm³⁺:(Lu₁.₆Sc₀.₄)O₃ ceramic has demonstrated a maximum output power of 9.8 W with a slope efficiency of 40%. semanticscholar.org

| Ceramic Composition | Dopant Level | Fabrication Method | Key Finding | Reference |

| Tm³⁺:(Lu₂/₃Sc₁/₃)₂O₃ | 4.76 at.% | Hot Isostatic Pressing (HIP) | Improved performance over previous iterations | semanticscholar.org |

| Tm³⁺:Lu₁.₆Sc₀.₄O₃ | 1 at.% & 1.5 at.% | Solid-state reactive sintering | High optical quality with transmittance near theoretical value | semanticscholar.org |

| Tm³⁺:(Lu₀.₈Sc₀.₂)₂O₃ | 2 at.% | Gel-casting of nanopowders | High optical transmittance of 80.3% at 2090 nm | mdpi.com |

In the realm of glass science, thulium-doped compositions are explored for their unique magnetic and optical properties. For example, thulium oxide-doped calcium aluminosilicate (B74896) glasses combine high magnetic susceptibility with infrared photoluminescence. researchgate.net Research has shown that even at low doping concentrations (0.5 mol% of Tm₂O₃), cross-relaxation occurs, indicating clustering of the thulium ions. researchgate.net This clustering contributes to antiferromagnetic interactions and high magnetic susceptibility. researchgate.net

Nuclear Research Applications

In nuclear research, a primary application for materials derived from precursors like this compound is the immobilization of radioactive waste through vitrification. nwtrb.govlehigh.edu Vitrification is the process of converting high-level radioactive waste (HLW) into a stable glass form for long-term disposal. nwtrb.gov This technology is considered the best demonstrated available technology for HLW disposal due to the chemical durability, thermal stability, and mechanical strength of the resulting glass product. nwtrb.govlehigh.edu

The process involves melting the radioactive waste with glass-forming chemicals, such as those in borosilicate glass, at high temperatures (around 1150°C). nwtrb.govlehigh.edu The molten mixture is then poured into stainless steel canisters to cool and solidify. nwtrb.gov The resulting glass can incorporate a wide range of radioactive elements, including lanthanides and actinides present in nuclear waste, effectively locking them into a durable matrix. lehigh.edu

While specific research may not always name thulium, its chemical similarity to other trivalent lanthanides and some actinides makes it a relevant element for studies on the behavior of these radionuclides within the vitrified glass matrix. Such research is crucial for predicting the long-term stability and performance of nuclear waste glass in a geological repository.

| Vitrification Process Details | Reference | |

| Objective | Immobilization of high-level radioactive waste (HLW) | nwtrb.govlehigh.edu |

| Matrix Material | Borosilicate glass | lehigh.edu |

| Process Temperature | Approximately 1,150°C | nwtrb.gov |

| Product | Chemically durable and stable glass | nwtrb.govlehigh.edu |

| Relevance of Thulium | As a surrogate for trivalent lanthanide and actinide radionuclides in waste |

Future Research Directions and Emerging Methodologies for Thulium Chloride Heptahydrate

Integration of Machine Learning in Materials Discovery

Table 1: Application of Machine Learning in Thulium Chloride Heptahydrate Research

| Research Area | Machine Learning Application | Potential Outcome |

|---|---|---|

| Property Prediction | Training models on existing data for rare earth hydrates. mdpi.comresearchgate.net | Accurate prediction of solubility, thermal stability, and hygroscopicity. |

| Synthesis Optimization | Predicting reaction outcomes based on precursor concentrations, temperature, and pH. | Accelerated discovery of optimal synthesis conditions for high-purity crystals. |

| New Materials Discovery | Screening vast compositional spaces for novel hydrated or mixed-anion thulium compounds. sciencealert.com | Identification of new thulium-based materials with unique properties. |

| Process Chemistry | Modeling ligand-lanthanide binding affinities for solvent extraction and ion exchange. nih.gov | Design of more efficient and selective thulium purification processes. |

Exploration of Novel Synthesis Pathways

Research into the synthesis of lanthanide compounds is increasingly focused on developing novel pathways that are more efficient, cost-effective, and environmentally benign than traditional methods. For this compound, this involves moving beyond standard aqueous acid dissolution routes.

One area of exploration is the development of "green synthesis" methods that utilize bio-based reagents or more sustainable reaction conditions. science.govacs.org This could involve using ionic liquids as solvents, which can offer advantages in product separation and solvent recycling, or exploring mechanochemical synthesis routes that reduce the need for bulk solvents. Another approach involves the template synthesis method, where reactions between thulium precursors and chloride sources are carried out in the presence of a structured template to control crystal growth and purity. researchgate.net

A significant challenge in preparing anhydrous lanthanide chlorides from their hydrated forms is the prevention of hydrolysis, which leads to the formation of oxychloride impurities. google.com Novel dehydration techniques, such as chlorination baking where the hydrated salt is heated in a stream of dry hydrogen chloride gas, can effectively suppress this side reaction, yielding a higher purity anhydrous product. google.com Applying such innovative dehydration and synthesis methods to this compound could lead to more reliable and sustainable production of both the hydrated and anhydrous forms for various applications.

In Situ Characterization Techniques for Dynamic Processes

Understanding the fundamental mechanisms of crystallization is crucial for controlling the quality, size, and morphology of this compound crystals. Emerging in situ characterization techniques allow researchers to monitor dynamic processes in real-time, providing unprecedented insights into reaction pathways and crystal formation.

Techniques combining in situ luminescence measurements with synchrotron-based X-ray diffraction (XRD) have been used to study the structural evolution during the synthesis of luminescent lanthanide complexes. uni-kiel.de This approach could be adapted to monitor the crystallization of this compound from solution. By tracking changes in the luminescence of the Tm³⁺ ion and simultaneously observing the development of crystalline structures with XRD, researchers can identify reaction intermediates and understand the kinetics of crystal growth. uni-kiel.de

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for monitoring crystallization from solution. rsc.org It can provide detailed information about the changes occurring in both the liquid phase (solute concentration, speciation) and the solid phase (polymorph formation, hydration state) as crystallization proceeds. Applying in situ NMR to this compound could reveal the precise mechanisms of nucleation and growth, the influence of impurities or additives, and the transformation between different hydrated forms.

Table 2: In Situ Techniques for Studying this compound Crystallization

| Technique | Information Gained | Research Focus |

|---|---|---|

| Synchrotron XRD & Luminescence uni-kiel.de | Real-time structural evolution, identification of intermediate phases. | Understanding crystallization pathways and kinetics. |

| NMR Spectroscopy rsc.org | Changes in solution chemistry and solid-state structure during crystallization. | Probing nucleation, growth mechanisms, and polymorphism. |

| Raman Spectroscopy | Vibrational mode changes, tracking of solute and solid phases. | Monitoring concentration changes and phase transitions. |

| Atomic Force Microscopy (AFM) | Nanoscale visualization of crystal surface growth. | Investigating growth mechanisms at the crystal-solution interface. |

Tailoring this compound for Specific Quantum Applications

Thulium ions (Tm³⁺) are highly promising for applications in quantum information science, particularly in the development of quantum memories, repeaters, and for quantum simulations. tudelft.nlresearchgate.nettudelft.nl While these applications typically use thulium doped into solid-state host crystals like yttrium aluminum garnet (YAG) or yttrium gallium garnet (YGG), high-purity this compound serves as an essential water-soluble precursor for growing these critical materials. osti.govaps.org

Future research will focus on tailoring the properties of the this compound precursor to enhance the performance of the final quantum device. This includes achieving exceptionally high chemical purity to minimize the presence of other lanthanide ions or transition metals that can interfere with the fragile quantum states of the thulium ions. Furthermore, controlling the isotopic composition of thulium is critical. The naturally occurring stable isotope is ¹⁶⁹Tm, but for certain quantum protocols, enrichment or purification of this specific isotope in the precursor material may be necessary to ensure uniformity and enhance coherence times in the final doped crystal. stanfordmaterials.com

The development of thulium-doped materials with long optical and spin coherence times is a key goal. aps.org The quality of the precursor, this compound, directly impacts the quality of the doped crystals grown from it. Therefore, research into advanced purification and isotopic enrichment methods for thulium chloride is a critical enabling step for advancing thulium-based quantum technologies. aps.org

Environmental and Green Chemistry Considerations in Lanthanide Processing

The increasing demand for rare earth elements (REEs), including thulium, necessitates a focus on the environmental sustainability of their entire life cycle, from mining to purified compounds. utoronto.ca Future research on this compound will be heavily influenced by the principles of green chemistry, aiming to reduce the environmental footprint of its production.

Traditional REE separation processes often rely on solvent extraction methods that use large volumes of organic solvents and produce significant chemical waste. upenn.edu Emerging, greener separation techniques are being explored, including the use of supercritical fluids like CO₂, which offer fast mass transfer and are easily removed, and biosorption methods that use natural, biodegradable materials to selectively bind REEs. cinz.nz A particularly innovative approach involves using the protein lanmodulin for the one-step extraction and purification of REEs from ore leachates and waste materials, eliminating the need for harmful solvents. llnl.gov

Life Cycle Assessment (LCA) is becoming a critical tool for evaluating the environmental impact of REE production. frontiersin.orgresearchgate.net LCA studies quantify the energy consumption, raw material use, and emissions associated with every stage, from mining and extraction to chemical processing. acs.orgresearchgate.net Applying LCA to the production of this compound can identify environmental "hotspots" in the process chain and guide the development of more sustainable practices, such as optimizing energy efficiency, recycling reagents, and minimizing waste generation. rsc.org

Q & A

Q. What are the critical physicochemical properties of Thulium chloride heptahydrate that influence experimental design?

this compound (TmCl₃·7H₂O) is a light green, deliquescent crystalline compound with a molecular weight of 401.399 g/mol and CAS RN 13778-39-6. Key properties include:

- Solubility : Highly soluble in water and alcohol, enabling its use in aqueous and organic solvent-based syntheses .

- Thermal Stability : Melting point at 824°C and boiling point at 1440°C, indicating stability under moderate heating but requiring inert atmospheres for high-temperature applications .

- Hygroscopicity : Deliquescent nature necessitates storage in anhydrous environments or desiccators to prevent hydration state changes .

Methodological Tip : When designing experiments, pre-dry the compound at controlled temperatures (e.g., 40–60°C under vacuum) to remove surface moisture. Confirm hydration state via thermogravimetric analysis (TGA) .

Q. What synthesis methods are recommended for preparing high-purity TmCl₃·7H₂O?

The compound is typically synthesized by dissolving thulium oxide (Tm₂O₃) in hydrochloric acid, followed by crystallization:

Acid Dissolution : React Tm₂O₃ with 6M HCl at 80°C until fully dissolved.

Crystallization : Evaporate the solution under reduced pressure, then recrystallize in ethanol to obtain hydrated crystals .

Purity Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) to verify Tm³⁺ purity (>99.9%) and ion chromatography to confirm chloride content .

Note : Avoid exposure to strong oxidizing agents during synthesis to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility values for TmCl₃·7H₂O across studies?

Discrepancies often arise from variations in hydration states, impurities, or measurement conditions. To address this:

- Standardize Hydration : Ensure the compound’s hydration state is confirmed via TGA before solubility tests .

- Control Experimental Conditions : Perform solubility measurements in degassed solvents under nitrogen to exclude CO₂/O₂ interference .

- Cross-Validate Methods : Compare results from gravimetric analysis, conductivity measurements, and spectroscopic techniques (e.g., UV-Vis for Tm³⁺ concentration) .

Q. What strategies mitigate the deliquescent nature of TmCl₃·7H₂O in air-sensitive reactions?

The compound’s hygroscopicity requires stringent handling protocols:

- Storage : Keep in sealed containers with desiccants (e.g., molecular sieves) under argon .

- Reaction Setup : Use gloveboxes (<1 ppm H₂O/O₂) for weighing and solution preparation.

- Inert Atmosphere : Employ Schlenk lines or double-layered reflux condensers with drying tubes during reactions .

Advanced Tip : Monitor moisture ingress in real-time using Karl Fischer titration for reaction mixtures .

Q. How should researchers analyze trace impurities in TmCl₃·7H₂O, and what are their impacts on luminescence studies?

Impurities like Fe³⁺ or Eu³⁺ can quench thulium’s luminescence. Analytical approaches include:

- Trace Metal Analysis : Use ICP-MS to detect metals at ppb levels .

- Spectroscopic Screening : Employ fluorescence spectroscopy to identify impurity-induced quenching effects .

- Purification : Recrystallize twice in ethanol/HCl mixtures or use ion-exchange resins for cation removal .

Critical Consideration : Even 0.01% Fe³⁺ contamination reduces Tm³⁺ emission intensity by >20% in near-infrared studies .

Q. What are the best practices for characterizing TmCl₃·7H₂O’s thermal decomposition pathway?

Combine multiple techniques to map decomposition steps:

TGA-DSC : Identify mass loss events (e.g., dehydration at 100–200°C, TmCl₃ formation at 400°C) .

XRD : Confirm intermediate phases (e.g., TmOCl at 600°C) .

FTIR : Track OH/H₂O vibrational mode disappearance during dehydration .

Data Interpretation Challenge : Distinguish between bound water loss (7 H₂O) and residual solvent evaporation. Pre-dry samples to isolate decomposition events .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.